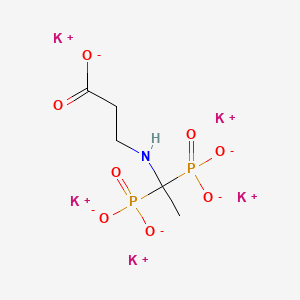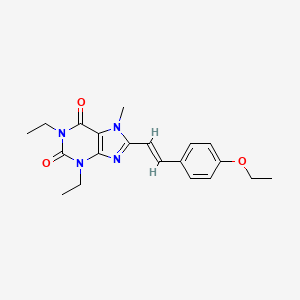
(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique ethoxystyryl group attached to the xanthine core, which may impart specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Final Product Formation: The final product, this compound, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthine derivatives.
科学的研究の応用
(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with various molecular targets:
Adenosine Receptors: The compound may act as an antagonist of adenosine receptors, leading to increased neurotransmitter release.
Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.
Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, with mild stimulant effects.
Uniqueness
(E)-8-(4-Ethoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to its specific ethoxystyryl group, which may confer distinct biological activities compared to other xanthine derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
155271-29-7 |
|---|---|
分子式 |
C20H24N4O3 |
分子量 |
368.4 g/mol |
IUPAC名 |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O3/c1-5-23-18-17(19(25)24(6-2)20(23)26)22(4)16(21-18)13-10-14-8-11-15(12-9-14)27-7-3/h8-13H,5-7H2,1-4H3/b13-10+ |
InChIキー |
NFTRCEYCKWZRHF-JLHYYAGUSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


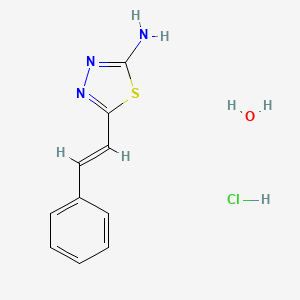
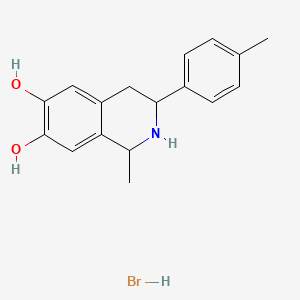
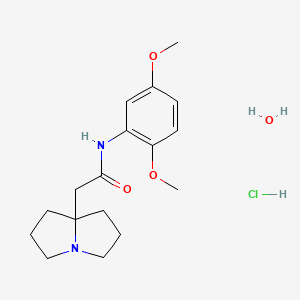
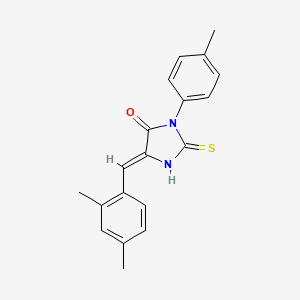
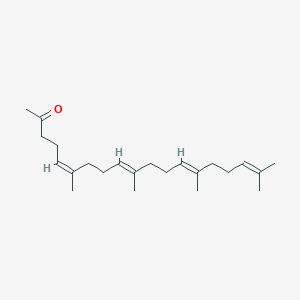

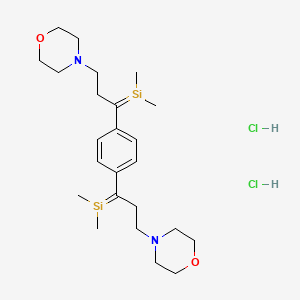
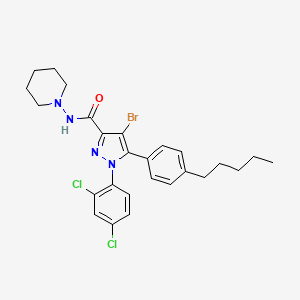
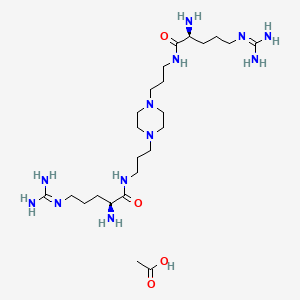
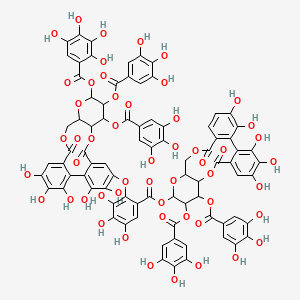
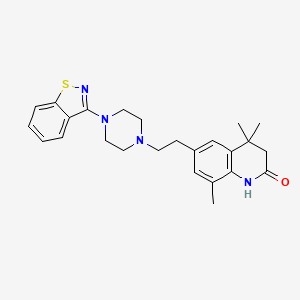
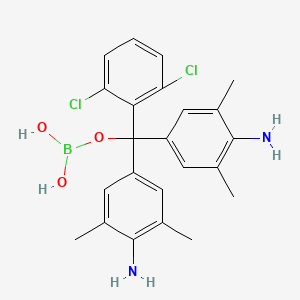
![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
